molecular formula C20H25N11O4 B14262554 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- CAS No. 132802-10-9

1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl-

Cat. No.: B14262554
CAS No.: 132802-10-9
M. Wt: 483.5 g/mol
InChI Key: XGJLBSCFJUDWHH-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxamide, amino, and formylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the carboxamide group. The amino and formylamino groups are then added through a series of reactions involving amination and formylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization, filtration, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-5-carboxamide: A simpler analog with fewer functional groups.

    1H-1,2,4-Triazole-3-carboxamide: Another analog with a different substitution pattern on the triazole ring.

    1H-1,2,4-Triazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

132802-10-9

Molecular Formula

C20H25N11O4

Molecular Weight

483.5 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-5-formamido-2-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H25N11O4/c1-29-8-11(6-13(29)17(33)23-5-4-15(21)22)25-18(34)14-7-12(9-30(14)2)26-19(35)16-27-20(24-10-32)28-31(16)3/h6-10H,4-5H2,1-3H3,(H3,21,22)(H,23,33)(H,25,34)(H,26,35)(H,24,28,32)

InChI Key

XGJLBSCFJUDWHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=NC(=NN3C)NC=O

Origin of Product

United States

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